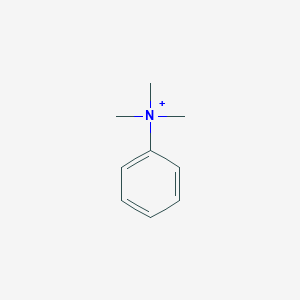

Phenyltrimethylammonium

描述

Structure

3D Structure

属性

IUPAC Name |

trimethyl(phenyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEOHLHCKGUAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-24-9 (chloride), 16056-11-4 (bromide), 16093-66-6 (benzenesulfonate), 1899-02-1 (hydroxide), 4207-56-1 (tribromide), 51931-01-2 (tosylate), 98-04-4 (iodide) | |

| Record name | Phenyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044016 | |

| Record name | Phenyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3426-74-2 | |

| Record name | Phenyltrimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLTRIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N2P1DR953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of phenyltrimethylammonium chloride (PTMAC), a versatile quaternary ammonium (B1175870) compound with significant applications in organic synthesis and pharmaceutical development. This document outlines a common and efficient synthetic protocol, presents key physicochemical and spectral data in a clear, tabular format, and details the analytical methods for its comprehensive characterization.

Synthesis of this compound Chloride

The synthesis of this compound chloride is most commonly achieved through the quaternization of an amine. A widely employed method involves the reaction of N,N-dimethylaniline with a methylating agent, such as methyl chloride. This SN2 reaction results in the formation of the desired quaternary ammonium salt.

Synthesis via Quaternization of N,N-Dimethylaniline

This section details the experimental protocol for the synthesis of this compound chloride from N,N-dimethylaniline and methyl chloride.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser. The condenser outlet should be connected to a gas trap to handle any unreacted methyl chloride.

-

Reactant Charging: Charge the flask with N,N-dimethylaniline and a suitable solvent, such as acetone (B3395972) or acetonitrile.

-

Reaction Initiation: Cool the reaction mixture in an ice bath. Bubble methyl chloride gas through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

Reaction Progression: Continue the addition of methyl chloride until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the N,N-dimethylaniline starting material.

-

Product Isolation: Upon completion, the product, this compound chloride, will precipitate out of the solution as a white solid. The precipitate can be collected by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether.

-

Drying: Dry the purified this compound chloride under vacuum to obtain a white crystalline powder.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound chloride.

Characterization of this compound Chloride

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound chloride. This involves a combination of physicochemical property measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound chloride are summarized in the table below.

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Molecular Formula | C₉H₁₄ClN[2] |

| Molecular Weight | 171.67 g/mol [2] |

| Melting Point | 235-243 °C[1] |

| Solubility | Freely soluble in water[1] |

| pH (2% w/v solution) | 4.7-6.8[1] |

| Loss on Drying | Not more than 1.0% w/w[1] |

| Assay | Not less than 99.0% w/w on a dry basis[1] |

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information and are crucial for the unambiguous identification of this compound chloride.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.5 - 8.0 | Multiplet | Phenyl group (C₆H₅) |

| Methyl Protons | ~3.5 | Singlet | Trimethylammonium (N(CH₃)₃) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | ~120 - 145 | Phenyl group (C₆H₅) |

| Methyl Carbons | ~55 | Trimethylammonium (N(CH₃)₃) |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3000-3100 | Medium |

| C-H stretch (aliphatic) | ~2850-3000 | Medium |

| C=C stretch (aromatic) | ~1450-1600 | Medium-Strong |

| C-N stretch | ~1200-1350 | Medium |

| C-H bend (out-of-plane, aromatic) | ~690-900 | Strong |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For quaternary ammonium salts, techniques like electrospray ionization (ESI) are typically used. The expected molecular ion peak for the this compound cation [C₆H₅N(CH₃)₃]⁺ would be at m/z = 136.11.

Diagram of the Characterization Workflow:

Caption: Characterization workflow for this compound chloride.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound chloride. The detailed experimental protocol for its synthesis via the quaternization of N,N-dimethylaniline offers a reliable method for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The logical workflows presented as diagrams offer a clear visual representation of the synthesis and characterization processes. This guide is intended to be a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating the efficient and accurate production and analysis of this compound chloride.

References

Phenyltrimethylammonium Tribromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Phenyltrimethylammonium tribromide (PTT), a versatile and efficient brominating agent, is a staple in many organic synthesis laboratories. Its solid, crystalline nature offers advantages in handling over liquid bromine. However, to ensure its efficacy and safety, a thorough understanding of its stability and proper storage is paramount. This technical guide provides an in-depth overview of the stability profile of this compound tribromide, along with recommended storage and handling conditions.

Core Stability Characteristics

This compound tribromide is a generally stable compound under recommended storage conditions.[1] However, it is susceptible to degradation from heat, light, and moisture.

Thermal Stability

The primary indicator of PTT's thermal stability is its melting point, which is more accurately a decomposition temperature.

| Parameter | Value | Reference |

| Melting/Decomposition Point | 110-115 °C | [2][3][4] |

Exposure to temperatures approaching this range will lead to the breakdown of the compound.

Hygroscopicity

PTT is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This is a critical factor to control, as the presence of water can compromise the reagent's integrity and reactivity.

Photostability

Exposure to light is another factor that can degrade this compound tribromide. Therefore, protection from light is a key storage consideration.

Recommended Storage and Handling Protocols

To maintain the quality and ensure the safety of this compound tribromide, the following storage and handling guidelines should be strictly adhered to.

Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place.[1] For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[6][7] | [1][6][7] |

| Atmosphere | Store in a well-ventilated area.[2] For enhanced stability, storage under an inert gas is recommended.[8] | [2][8] |

| Container | Keep in a tightly closed, original container.[1][2][6] Containers that have been opened must be carefully resealed and kept upright.[6] Avoid using aluminum or galvanized containers.[2] | [1][2][6] |

| Light Exposure | Store in a dark place, protected from light.[7][8] | [7][8] |

| Moisture | Store protected from moisture.[5] Keep away from moist air and steam.[5] | [5] |

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

Handling Precautions

Safe handling is crucial for both personnel safety and maintaining the stability of the compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] In case of dust formation, use an approved respirator.

-

Ventilation: Use in a well-ventilated area.[2][8] Local exhaust ventilation may be required.[2]

-

General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[2]

-

Spills: Clean up spills immediately, avoiding dust generation.[2][5] Place waste in a suitable, labeled container for disposal.[2]

Logical Workflow for Ensuring Stability

The following diagram illustrates the key considerations and steps for maintaining the stability of this compound tribromide.

Experimental Protocols for Stability Assessment

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound tribromide.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound tribromide into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above its decomposition point (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Photostability Assessment (Adapted from ICH Q1B Guidelines)

Objective: To evaluate the impact of light exposure on the stability of this compound tribromide.

Methodology:

-

Prepare two sets of solid this compound tribromide samples in chemically inert, transparent containers.

-

Wrap one set of samples in aluminum foil to serve as dark controls.

-

Expose both sets of samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

-

The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp.[9]

-

Maintain a constant temperature during the exposure period.

-

At predetermined time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples for degradation. A potential analytical method could be UV-Vis spectrophotometry to monitor the concentration of the tribromide species, or a chromatographic method (e.g., HPLC) to separate and quantify any degradation products.

-

Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

Objective: To quantify the moisture absorption characteristics of this compound tribromide.

Methodology:

-

Calibrate the Dynamic Vapor Sorption (DVS) instrument.

-

Place a known mass of this compound tribromide in the DVS sample pan.

-

Subject the sample to a programmed humidity cycle. This typically involves:

-

An initial drying step at 0% relative humidity (RH) to establish the dry mass.

-

A stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH).

-

A stepwise decrease in RH back to 0%.

-

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded.

-

Record the change in mass at each RH level.

-

Plot the percentage change in mass against the relative humidity to generate a sorption/desorption isotherm.

-

From the isotherm, the extent of hygroscopicity can be classified (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Hazardous Decomposition

In the event of decomposition, either through thermal stress or reaction with incompatible materials, this compound tribromide can release hazardous substances.

| Decomposition Product | Source |

| Carbon oxides (CO, CO₂) | [2][5] |

| Nitrogen oxides (NOx) | [5] |

| Hydrogen bromide gas | [5] |

| Nitrogen | [5] |

Proper storage and handling are therefore essential to prevent the formation of these hazardous byproducts.

By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can ensure the continued stability, efficacy, and safety of this compound tribromide in their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound tribromide | 4207-56-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. canadacommons.ca [canadacommons.ca]

- 8. This compound tribromide, 97% | Fisher Scientific [fishersci.ca]

- 9. ema.europa.eu [ema.europa.eu]

Physical and chemical properties of phenyltrimethylammonium hydroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of phenyltrimethylammonium hydroxide (B78521). It includes key data, detailed experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound hydroxide, also known as trimethylanilinium hydroxide, is a quaternary ammonium (B1175870) salt. It is most commonly supplied as a solution in methanol (B129727) or water due to the stability of the compound in these forms. The properties of the pure compound are not widely reported, as it is challenging to isolate in a pure, stable form. The data presented below is a compilation from various sources, primarily for its solutions.

Physical Properties

The physical characteristics of this compound hydroxide are influenced by the solvent in which it is dissolved. The following table summarizes the available data.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₉H₁₅NO | [1][2] | |

| Molecular Weight | 153.22 g/mol | [1][2] | |

| Appearance | Clear, colorless liquid | In solution (methanol or water) | [1][3] |

| Melting Point | Not available | Data for the pure compound is not readily available. | [3] |

| Boiling Point | ~64-65 °C | For a 0.1M solution in methanol, corresponding to the boiling point of methanol. | [1][4] |

| Flash Point | 10 °C | For solutions in methanol. | [3] |

| Density | ~0.8 g/mL | For a 0.1M solution in methanol. | [1] |

| Solubility | Miscible | In water and alcohols. | [1] |

| Refractive Index | n20/D 1.395 | [3] | |

| Vapor Density | 1.1 | For a 0.1M solution in methanol. | [1] |

Chemical Properties

This compound hydroxide's chemical behavior is characterized by its basicity and its utility as a methylating agent.

| Property | Value/Description | Notes | Source(s) |

| pKa | Not available | As a quaternary ammonium hydroxide, it is a strong base. | |

| Chemical Stability | Stable under normal temperatures and pressures. Air sensitive. | Solutions should be stored under an inert atmosphere. | [1] |

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Reacts with acids in a typical acid-base neutralization. | [1] |

| Hazardous Decomposition | Upon heating, decomposes to form dimethylaniline and methanol. Also may produce carbon monoxide, carbon dioxide, and nitrogen oxides. | Thermal decomposition is the basis for its use in pyrolysis-GC-MS. | [5] |

Experimental Protocols

Synthesis of this compound Hydroxide

The synthesis of this compound hydroxide is typically a two-step process involving the quaternization of an amine followed by ion exchange. A representative laboratory-scale synthesis is described below, adapted from literature procedures.

Materials:

-

N,N-dimethylaniline

-

Dimethyl sulfate (B86663)

-

Toluene

-

Silver(I) oxide

-

Deionized water

Procedure:

-

Quaternization of N,N-dimethylaniline:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline in toluene.

-

Slowly add an equimolar amount of dimethyl sulfate to the stirred solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

The reaction is exothermic. Maintain the temperature and stir the mixture until the reaction is complete, which can be monitored by the precipitation of the quaternary ammonium salt, this compound methyl sulfate.

-

Filter the precipitate, wash with toluene, and dry under vacuum.

-

-

Ion Exchange to the Hydroxide Form:

-

Dissolve the synthesized this compound methyl sulfate in deionized water.

-

In a separate container, prepare a slurry of silver(I) oxide in deionized water.

-

Slowly add the silver(I) oxide slurry to the stirred solution of the quaternary ammonium salt.

-

A precipitate of silver sulfate will form. Stir the reaction mixture for several hours to ensure complete ion exchange.

-

Filter the mixture to remove the silver sulfate precipitate.

-

The resulting filtrate is an aqueous solution of this compound hydroxide. The concentration can be determined by titration with a standard acid.

-

Derivatization of Fatty Acids for GC-MS Analysis

This compound hydroxide is widely used as a derivatizing agent for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). The process, often referred to as "on-column methylation" or "pyrolytic methylation," involves the thermal decomposition of the this compound salt of the fatty acid in the hot GC inlet to form the fatty acid methyl ester (FAME).

Materials:

-

Sample containing fatty acids (e.g., lipid extract, oil)

-

This compound hydroxide solution (e.g., 0.1 M in methanol)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Solvent for sample dilution (e.g., methanol or toluene)

-

GC vials

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample into a GC vial.

-

If the sample is not already in solution, dissolve it in a suitable solvent.

-

Add a known amount of the internal standard solution to the sample.

-

-

Derivatization:

-

Add an excess of the this compound hydroxide solution to the GC vial containing the sample.

-

Cap the vial and vortex briefly to ensure thorough mixing. The reaction to form the this compound salt of the fatty acid is typically rapid at room temperature.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample directly into the GC-MS system.

-

The high temperature of the GC inlet (typically 250-300 °C) causes the instantaneous thermal decomposition of the this compound salt of the fatty acid.

-

The fatty acid is methylated, and the resulting volatile FAME is separated on the GC column and detected by the mass spectrometer.

-

Typical GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column for FAME analysis (e.g., a polar phase like a wax or a mid-polar phase like a 50% phenyl-methylpolysiloxane).

-

Oven Program: A temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs.

Visualizations

Reaction Mechanism: Methylation of a Carboxylic Acid

The following diagram illustrates the proposed mechanism for the methylation of a carboxylic acid (R-COOH) using this compound hydroxide in a GC inlet.

Caption: Mechanism of carboxylic acid methylation using this compound hydroxide.

Experimental Workflow: GC-MS Analysis of Fatty Acids

This diagram outlines the typical workflow for the analysis of fatty acids in a biological sample using this compound hydroxide for derivatization.

References

Phenyltrimethylammonium cation structure and reactivity

An In-depth Technical Guide to the Structure and Reactivity of the Phenyltrimethylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound cation is a quaternary ammonium (B1175870) ion with significant applications in organic synthesis and various industrial processes. Its unique structure, combining a positively charged nitrogen center, three methyl groups, and a phenyl ring, imparts a range of useful chemical properties. This guide provides a comprehensive overview of the cation's structure, physicochemical properties, and diverse reactivity. Key applications, including its role as a phase-transfer catalyst, its utility in forming stable brominating agents, and its function as a selective methylating agent, are discussed in detail. This document also includes structured data tables for easy reference and detailed experimental protocols for the synthesis and application of its derivatives.

Structure and Physicochemical Properties

The this compound cation consists of a central nitrogen atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent positive charge on the nitrogen atom.[1] This quaternary ammonium structure is the foundation of its chemical behavior. The IUPAC name for this cation is trimethyl(phenyl)azanium.[2] It is typically used and supplied as a salt with various counterions, such as chloride, bromide, iodide, or tribromide.

The fundamental structure features a tetrahedral geometry around the central nitrogen atom, as predicted by VSEPR theory, with the four organic groups at the vertices.[3][4][5] The presence of the lipophilic phenyl and methyl groups combined with the hydrophilic charged center allows it to act as a surfactant and phase-transfer catalyst.[6][7]

Physicochemical Data of this compound Salts

The properties of this compound compounds are largely dependent on the associated counterion. A summary of key quantitative data for common salts is presented below.

| Property | This compound Chloride | This compound Bromide | This compound Iodide | This compound Tribromide |

| CAS Number | 138-24-9[8][9] | 16056-11-4[6] | 98-04-4[8] | 4207-56-1[10][11] |

| Molecular Formula | C₉H₁₄ClN[8] | C₉H₁₄BrN[6] | C₉H₁₄IN | C₉H₁₄Br₃N[11] |

| Molecular Weight | 171.67 g/mol [9] | 216.12 g/mol [6] | 263.12 g/mol | 375.93 g/mol [11] |

| Appearance | White crystalline powder[7][8] | White to off-white crystalline solid[6] | Not specified | Orange, crystalline solid[1] |

| Melting Point | 240-244 °C[8] | Not specified | Not specified | 113-115 °C[11][12] |

| Solubility | Freely soluble in water[7] | Soluble in polar solvents (water, alcohols)[6] | Not specified | Soluble in THF (630 g/L at 20°C)[12] |

Reactivity and Synthetic Applications

The reactivity of the this compound cation is multifaceted, stemming from both the charged ammonium center and the aromatic phenyl ring.

Phase-Transfer Catalysis

This compound salts, particularly the chloride (PTMAC), are highly effective phase-transfer catalysts.[1] They facilitate reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).

The mechanism involves the this compound cation pairing with an anionic reactant in the aqueous phase. The resulting ion pair possesses sufficient lipophilicity, conferred by the phenyl and methyl groups, to migrate into the organic phase where the reaction can proceed.[1] This has been shown to be more efficient than catalysis with simple tetraalkylammonium salts for reactions like the alkylation of phenols.[1]

Caption: Mechanism of phase-transfer catalysis by the this compound cation.

Electrophilic Aromatic Substitution

The trimethylammonium group (-N(CH₃)₃⁺) is a powerful electron-withdrawing group due to its positive charge. This has two main consequences for electrophilic substitution on the attached phenyl ring:

-

Deactivation: The group strongly deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene.

-

Meta-Directing: The deactivating effect is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position.[1]

This compound Tribromide (PTT) in Synthesis

One of the most important applications of this cation is as a precursor to this compound tribromide (PTT or PTAB). PTT is a stable, non-volatile, orange crystalline solid that serves as a safe and convenient source of bromine for various chemical transformations.[1][10] It is often preferred over hazardous liquid bromine.

PTT is a versatile and selective reagent for:

-

Selective α-Bromination of Ketones: It can selectively brominate the α-position of aralkyl ketones, whereas molecular bromine might lead to a mixture of products including ring bromination.[12]

-

Oxidation Reactions: PTT is an effective oxidizing agent. It can chemoselectively oxidize secondary alcohols to ketones, sulfides to sulfoxides, and can be used in the oxidative ring-opening of certain furans.[13][14][15]

-

Addition to Alkenes: It performs the 1,2-addition of bromine across double bonds.[10]

-

Other Reactions: PTT also catalyzes the aziridination of alkenes and participates in the coupling reaction of CO₂ and epoxides to form cyclic carbonates.[13][14][15]

Caption: Key synthetic applications of this compound tribromide (PTT).

N-Methylating Agent

Recent studies have highlighted the use of this compound iodide (PhMe₃NI) as a safe, non-toxic, and easy-to-handle solid reagent for the highly selective N-methylation of amides and indoles.[16] This method is noted for its excellent monoselectivity, high yields, and tolerance of various functional groups, making it suitable for late-stage methylation in drug development.[16]

Experimental Protocols

The following protocols are adapted from established procedures and are intended for use by trained professionals in a suitable laboratory setting.

Synthesis of this compound Sulfomethylate

This procedure describes the synthesis of a precursor salt for PTT. Caution: Dimethyl sulfate (B86663) is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

N,N-dimethylaniline (freshly distilled, 0.205 mole)

-

Toluene (dry, 100 mL)

-

Dimethyl sulfate (distilled, 0.20 mole)

Procedure:

-

In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and thermometer, dissolve N,N-dimethylaniline in 100 mL of toluene.

-

Stir the solution and heat to approximately 40°C.

-

Stop heating and add dimethyl sulfate via an addition funnel over 20 minutes. The product will begin to crystallize.

-

The temperature will rise slowly to near 50°C over the next hour. Allow the reaction to proceed at ambient temperature for 1.5 hours after the addition is complete.

-

Heat the mixture on a steam bath for one hour.

-

Cool the mixture. Filter the crystalline this compound sulfomethylate, wash with 20 mL of dry toluene, and dry under vacuum.

-

Expected yield: 89–94%.[12]

Synthesis of this compound Tribromide (PTT)

Caution: Bromine and hydrobromic acid are corrosive and toxic. Handle in a fume hood.

Materials:

-

This compound sulfomethylate (0.040 mole)

-

48% Hydrobromic acid (10 mL)

-

Water (10 mL)

-

Bromine (0.049 mole)

-

Acetic acid (for recrystallization)

Procedure:

-

In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve the this compound sulfomethylate in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water.

-

While stirring, add bromine from a dropping funnel over 20 minutes. An orange-yellow precipitate will form immediately.

-

Stir the resulting slurry at room temperature for 5–6 hours.

-

Filter the product (PTT), wash with approximately 10 mL of water, and air-dry in a fume hood.

-

Recrystallize the crude PTT from acetic acid to obtain pure orange crystals.

-

Expected yield: 86–93%.[12]

References

- 1. This compound chloride | 138-24-9 | Benchchem [benchchem.com]

- 2. This compound | C9H14N+ | CID 15914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CAS 16056-11-4: this compound bromide [cymitquimica.com]

- 7. adpharmachem.com [adpharmachem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. This compound Perbromide (PTAB) [commonorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. thieme-connect.com [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

Phenyltrimethylammonium Bromide: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental considerations of phenyltrimethylammonium bromide for professionals in research and drug development.

Core Properties and Identification

This compound bromide, a quaternary ammonium (B1175870) salt, is a versatile reagent in organic chemistry. Its unique structure, comprising a hydrophilic quaternary ammonium head and a hydrophobic phenyl group, underpins its utility in various chemical transformations.

Chemical Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 16056-11-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄BrN | [2][3] |

| Molecular Weight | 216.12 g/mol | [2][3] |

| Synonyms | Trimethylphenylammonium bromide, (N,N,N)-Trimethylanilinium bromide | [2][4] |

| InChI Key | GNMJFQWRASXXMS-UHFFFAOYSA-M | [3] |

| SMILES | C--INVALID-LINK--(C)c1ccccc1.[Br-] | [5] |

Physicochemical Data

| Property | Value | Notes | Source |

| Appearance | White to off-white crystalline solid | Hygroscopic | [1][2] |

| Melting Point | 215 °C (decomposes) | [3][6] | |

| Density | 1.2 g/cm³ | [3][6] | |

| Solubility | Soluble in water and alcohols. Soluble in dichloromethane (B109758) and dioxane. Slightly soluble in aromatic hydrocarbons and ketones. Very low solubility in tetrahydrofuran (B95107) (0.09 g/L). | The ionic nature imparts solubility in polar solvents. | [1][4][6][7] |

Primary Application: Phase Transfer Catalysis

This compound bromide's principal application lies in its function as a phase transfer catalyst (PTC).[1][3] This catalytic activity is crucial for reactions involving reactants that are immiscible, typically in an aqueous-organic biphasic system. The catalyst facilitates the transport of a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.[1][8]

Mechanism of Action in Phase Transfer Catalysis

The catalytic cycle of this compound bromide in a typical nucleophilic substitution reaction can be visualized as a multi-step process. The quaternary ammonium cation forms an ion pair with the anion from the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the anion can then react with the organic substrate.

Caption: General mechanism of phase transfer catalysis using this compound bromide.

Experimental Protocols

While specific reaction conditions are substrate-dependent, the following provides a general protocol for a nucleophilic substitution reaction using this compound bromide as a phase transfer catalyst.

General Procedure for a Biphasic Nucleophilic Substitution

Materials:

-

Organic substrate (e.g., an alkyl halide)

-

Nucleophile (e.g., a sodium salt, NaX)

-

This compound bromide (1-5 mol%)

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the organic substrate in the chosen organic solvent.

-

Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of the nucleophile (NaX).

-

Catalyst Addition: Add the aqueous solution to the flask containing the organic phase. To this biphasic mixture, add a catalytic amount of this compound bromide (typically 1-5 mol% relative to the substrate).

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the nucleophile.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer with water and then with brine to remove any residual catalyst and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the pure product.

Other Applications and Biological Activity

Beyond its primary role in phase transfer catalysis, this compound bromide and its derivatives have been explored in other areas of chemical synthesis. For instance, the related compound this compound tribromide is utilized as a selective brominating agent for ketones.[7]

Some quaternary ammonium compounds have demonstrated antimicrobial properties.[4][9] There is evidence that this compound bromide exhibits activity against certain bacteria and fungi.[9] However, it is important to note that no specific signaling pathways involving this compound bromide have been elucidated in the scientific literature. Studies on other quaternary ammonium compounds, such as cetrimonium (B1202521) bromide, have shown effects on cellular pathways like the TFEB-mediated autophagosome-lysosome pathway, but these findings cannot be directly extrapolated to this compound bromide.[10]

Safety and Handling

This compound bromide is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Page loading... [guidechem.com]

- 2. This compound bromide | C9H14BrN | CID 27663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylphenylammonium bromide (this compound bromide) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]

- 4. CAS 16056-11-4: this compound bromide [cymitquimica.com]

- 5. 98%, suitable for titration | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound bromide [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. iajpr.com [iajpr.com]

- 9. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]

- 10. Cetrimonium bromide promotes the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Phenyltrimethylammonium Salts in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyltrimethylammonium salts in various organic solvents. Due to the limited availability of precise quantitative data in the public domain, this document summarizes known qualitative and quantitative information, presents a detailed experimental protocol for determining solubility, and illustrates the logical workflow for such determinations. This guide is intended to be a valuable resource for researchers utilizing these versatile quaternary ammonium (B1175870) salts in organic synthesis, catalysis, and pharmaceutical development.

Introduction to this compound Salts

This compound salts are quaternary ammonium compounds characterized by a positively charged nitrogen atom covalently bonded to a phenyl group and three methyl groups. The cationic nature of the this compound moiety, combined with various anions, results in a range of salts with distinct physicochemical properties, including solubility. These salts are widely employed as phase-transfer catalysts, reagents in organic synthesis, and components in various formulations. Understanding their solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Solubility Profile of this compound Salts

The solubility of this compound salts is primarily governed by the polarity of the solvent, the nature of the anion, and temperature. As ionic compounds, they generally exhibit higher solubility in polar solvents capable of solvating the cation and anion effectively. The presence of the phenyl group, however, introduces a degree of lipophilicity, which can influence solubility in less polar organic media.

The following tables summarize the available quantitative and qualitative solubility data for various this compound salts. It is important to note the scarcity of precise, publicly available quantitative measurements for many common organic solvents.

This compound Bromide (C₆H₅N(CH₃)₃Br)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | 0.09 g/L | Not Specified | [1] |

| Dichloromethane | CH₂Cl₂ | Aprotic | Soluble | Not Specified | |

| Dioxane | C₄H₈O₂ | Aprotic | Soluble | Not Specified | |

| Water | H₂O | Protic | Almost transparent | Not Specified | |

| Alcohols | R-OH | Protic | Soluble | Not Specified | |

| Aromatic Hydrocarbons | e.g., Toluene | Aprotic | Slightly Soluble | Not Specified | |

| Ketones | e.g., Acetone | Aprotic | Slightly Soluble | Not Specified |

This compound Chloride (C₆H₅N(CH₃)₃Cl)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | Protic | 333 g/L | 20 | |

| Water | H₂O | Protic | Freely Soluble | Not Specified |

This compound Iodide (C₆H₅N(CH₃)₃I)

| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | Protic | Soluble | Not Specified | [2] |

| Methanol | CH₃OH | Protic | Soluble | Not Specified | [2] |

| Chloroform | CHCl₃ | Aprotic | Insoluble | Not Specified |

This compound Trifluoromethanesulfonate (B1224126) (C₆H₅N(CH₃)₃OTf)

No specific quantitative or qualitative solubility data for this compound trifluoromethanesulfonate was found in the public domain at the time of this guide's compilation. However, triflate (OTf) salts are often synthesized to modify the properties of quaternary ammonium cations, including their solubility and thermal stability. The synthesis of triflate ionic liquids can be achieved through various methods, including the reaction of the corresponding halide salt with a triflate source. Researchers interested in the solubility of this specific salt are encouraged to determine it experimentally using the protocol outlined in the following section. Phenyl trifluoromethanesulfonate itself is a liquid used in organic synthesis.[3]

Experimental Protocol for Solubility Determination

Given the limited availability of quantitative data, the following section provides a detailed, generalized experimental protocol for determining the solubility of this compound salts in organic solvents. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.

Objective: To determine the saturation solubility of a this compound salt in a specific organic solvent at a defined temperature.

Materials and Apparatus:

-

This compound salt (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Screw-capped vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a screw-capped vial. The presence of undissolved solid at equilibrium is crucial.

-

Pipette a precise volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) with constant agitation. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a chemically compatible filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or a pre-weighed vial.

-

Transfer the filtered supernatant to the weighed container.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of the salt.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried salt residue. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved salt by subtracting the initial mass of the empty container from the final mass of the container with the residue.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or g/100 g of solvent.

-

Workflow for Experimental Solubility Determination:

Factors Influencing Solubility

Several factors can influence the solubility of this compound salts in organic solvents:

-

Solvent Polarity: As ionic compounds, these salts are generally more soluble in polar solvents that can effectively solvate both the cation and the anion. Protic solvents (e.g., alcohols) can hydrogen bond with the anion, while polar aprotic solvents (e.g., acetone, acetonitrile) can solvate the cation through dipole-dipole interactions.

-

Anion Identity: The nature of the counter-ion plays a significant role. Smaller, more charge-dense anions like chloride may have different solvation requirements than larger, more diffuse anions like iodide or triflate.

-

Temperature: The solubility of most solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.

-

Presence of Other Solutes: The presence of other salts or organic compounds can affect solubility through common ion effects or changes in the overall polarity of the medium.

Logical Relationships in Solubility Studies

The process of selecting a suitable solvent for a reaction or formulation involving a this compound salt can be guided by a logical decision-making process.

References

Spectroscopic Characterization of Phenyltrimethylammonium: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the phenyltrimethylammonium cation, a quaternary ammonium (B1175870) compound with applications in organic synthesis and material science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound and its salts are versatile compounds utilized as phase-transfer catalysts, supporting electrolytes, and precursors in the synthesis of more complex molecules. Accurate and thorough characterization of this compound is crucial for its effective application and for quality control in its synthesis. This guide presents its spectroscopic signature through ¹H NMR, ¹³C NMR, IR, and mass spectrometry, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the this compound cation is characterized by signals corresponding to the aromatic protons of the phenyl group and the protons of the three methyl groups attached to the nitrogen atom. The chemical shifts can vary slightly depending on the counter-ion and the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound Tribromide in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.60 - 7.98 | Multiplet | Aromatic protons (C₆H₅)[1] |

| 3.62 | Singlet | Methyl protons (-N(CH₃)₃)[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the this compound cation. The spectrum will show distinct signals for the methyl carbons and the carbons of the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | C1 (ipso) |

| Data not available in search results | C2, C6 (ortho) |

| Data not available in search results | C3, C5 (meta) |

| Data not available in search results | C4 (para) |

| Data not available in search results | -N(CH₃)₃ |

Note: Specific chemical shift values for the ¹³C NMR of this compound were not found in the provided search results. Researchers are advised to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) for this information.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of the this compound salt (e.g., chloride, bromide, or iodide) is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound chloride shows characteristic absorption bands for the aromatic ring and the quaternary ammonium group.

Table 3: Key IR Absorption Bands for this compound Chloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000 | C-H Stretch | Aromatic |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1480 | C-N Stretch | Quaternary Ammonium |

| ~770, ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Note: The IR spectrum for this compound chloride is available on the NIST WebBook. The data presented here is a summary of expected characteristic peaks.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Solid Samples): As this compound salts are typically solids, one of the following methods is commonly used:

-

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

-

Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the sample matrix (e.g., KBr pellet or salt plates with Nujol) is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound chloride is available in the NIST database.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 135 | [C₉H₁₃N]⁺• (Molecular ion of N,N-dimethylaniline, a potential rearrangement product) |

| 121 | [C₈H₁₁N]⁺• |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 58 | [C₃H₈N]⁺ |

Note: This is a representative list of potential fragments. The fragmentation of quaternary ammonium salts under EI can be complex and may involve rearrangements.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the observation of the intact cation.

Table 5: ESI-MS Data for the this compound Cation

| m/z | Ion |

| 136.11 | [C₉H₁₄N]⁺ |

Fragmentation in ESI-MS/MS: Collision-induced dissociation (CID) of the [M]⁺ ion (m/z 136) can provide further structural information.

Table 6: Key Fragments in the ESI-MS/MS of this compound Cation

| Precursor m/z | Fragment m/z | Proposed Neutral Loss |

| 136 | 121 | CH₃ |

| 136 | 120 | CH₄ |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the effluent from a gas chromatograph. The sample is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are separated by their m/z ratio and detected.

Electrospray Ionization (ESI-MS): A solution of the this compound salt is infused into the ESI source. A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and directed into the mass analyzer. For MS/MS experiments, the ion of interest (e.g., m/z 136) is selected and subjected to collisions with an inert gas to induce fragmentation.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This guide provides a consolidated resource of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, will aid researchers in the unambiguous identification and characterization of this important chemical compound. The complementary nature of these techniques provides a robust and comprehensive understanding of its molecular structure.

References

The Advent and Evolution of Phenyltrimethylammonium Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltrimethylammonium (PTA) salts, a class of quaternary ammonium (B1175870) compounds, have carved a significant niche in the landscape of chemical synthesis and pharmacology since their initial discovery. From their early beginnings as curiosities of organic synthesis to their current indispensable roles as selective brominating agents, phase transfer catalysts, and pharmacological probes, the journey of PTA reagents is one of continuous innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound reagents. It details the synthetic methodologies for key PTA salts, presents quantitative data for their principal reactions, and outlines experimental protocols for their use. Furthermore, this guide explores the pharmacological importance of the this compound scaffold, particularly its interaction with nicotinic acetylcholine (B1216132) receptors, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Historical Development

The history of this compound reagents dates back to the late 19th and early 20th centuries, with the initial synthesis of this compound perhaloids. A seminal, yet often overlooked, contribution was made by Samtleben in 1898, who prepared a this compound chloride iodomonochloride.[1] However, it was the work of Vorländer and Siebert in 1919 that laid the foundational groundwork for the most prominent member of this class, this compound tribromide (PTT or PTAB).[2] The synthetic utility of PTT as a stable and selective brominating agent was later recognized and popularized by Marquet and Jacques in 1959, which opened the door to its widespread use in organic synthesis.[2]

The primary appeal of PTT stems from its nature as a stable, crystalline solid, offering a safer and more manageable alternative to elemental bromine.[2] This ease of handling, coupled with its high reactivity and selectivity, has made it a favored reagent for a variety of chemical transformations.

Synthesis of this compound Reagents

The synthesis of this compound salts can be achieved through several routes, with the choice of method depending on the desired counter-ion.

This compound Tribromide (PTT)

A common and well-documented procedure for the synthesis of PTT is a modification of the original Vorländer and Siebert method.[2] This typically involves a two-step process starting from N,N-dimethylaniline.

Step 1: Synthesis of this compound Sulfomethylate

N,N-dimethylaniline is reacted with dimethyl sulfate (B86663) to form the quaternary ammonium salt, this compound sulfomethylate.[2]

Step 2: Formation of this compound Tribromide

The intermediate sulfomethylate is then treated with hydrobromic acid and bromine to yield the desired this compound tribromide as an orange, crystalline solid.[2]

This compound Chloride (PTAC)

This compound chloride is often synthesized via the quaternization of trimethylamine (B31210) with a phenyl halide.[3] This direct approach is a cornerstone of its industrial production.

This compound Iodide (PTAI)

The iodide salt can also be prepared through quaternization reactions, often serving as a precursor for other this compound derivatives.

Quantitative Data on Synthesis and Reactions

The following tables summarize key quantitative data for the synthesis and application of this compound reagents, compiled from various sources.

Table 1: Synthesis of this compound Tribromide (PTT)

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-Dimethylaniline | 1. Dimethyl sulfate 2. 48% HBr, Br₂ | Toluene (B28343), Water | 40, then ambient | 1, then 5-6 | 86-93 | [2] |

Table 2: α-Bromination of Ketones using PTT

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetophenone (B1666503) | Acetic Acid | 90 | 3 | α-Bromoacetophenone | 85 | [4] |

| 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 85 | [4] |

| 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 90 | [4] |

| 2-Acetyl-6-methoxynaphthalene | Tetrahydrofuran | Ambient | 1 | 2-Bromoacetyl-6-methoxynaphthalene | 80 | [5] |

Table 3: Oxidation of Secondary Alcohols using PTT

| Substrate | Co-catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Cyclohexanol | SbBr₃ or CuBr₂ | Not specified | Room Temperature | Cyclohexanone | High | [6] |

| 1-Phenylethanol | SbBr₃ or CuBr₂ | Not specified | Room Temperature | Acetophenone | High | [6] |

| Hydrobenzoin | SbBr₃ or CuBr₂ | Not specified | Room Temperature | Benzil | High | [6] |

Table 4: Phase Transfer Catalysis using this compound Chloride (PTAC)

| Reactant 1 | Reactant 2 | Solvent System | Catalyst Loading (mol%) | Temperature (°C) | Product | Yield (%) | Reference |

| 1-Chlorooctane | Sodium Cyanide | Decane/Water | 5 (with Hexadecyltributylphosphonium bromide as an example) | 105 | 1-Cyanooctane | 99 | [7] |

| p-Nitrophenol | Methyl Iodide | Dichloromethane/Water | 5 | Reflux | p-Nitroanisole | >95 | General Example |

Key Applications

Organic Synthesis

The primary application of PTT is as a selective brominating agent. It is particularly effective for the α-bromination of ketones, a fundamental transformation in organic synthesis.[8][9] The reaction proceeds via the enol or enolate form of the ketone. PTT is also used for the addition of bromine to alkenes and in the synthesis of various heterocyclic compounds.[6]

In the presence of a catalytic amount of a Lewis acid such as antimony tribromide (SbBr₃) or copper(II) bromide (CuBr₂), PTT can act as a chemoselective oxidizing agent for the conversion of secondary alcohols to ketones.[6] Notably, primary aliphatic alcohols are generally not affected under these conditions.[4]

This compound chloride (PTAC) is an effective phase transfer catalyst (PTC).[1][3] Its quaternary ammonium structure with both hydrophilic and lipophilic moieties allows it to transport anions from an aqueous phase to an organic phase, thereby facilitating reactions between immiscible reactants.[10] This is particularly useful in nucleophilic substitution reactions, such as the synthesis of ethers and nitriles.

Pharmacology

The this compound cation is a structural analog of acetylcholine and, as such, can act as an agonist at nicotinic acetylcholine receptors (nAChRs).[11] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[12] The interaction of PTA and its derivatives with nAChRs makes them valuable tools for studying the structure, function, and pharmacology of these important receptors.

Experimental Protocols

Synthesis of this compound Tribromide (PTT)

This protocol is adapted from Organic Syntheses.[2]

Materials:

-

N,N-dimethylaniline (freshly distilled)

-

Toluene

-

Dimethyl sulfate (distilled)

-

48% Hydrobromic acid

-

Bromine

-

Acetic acid

Procedure:

-

Preparation of this compound Sulfomethylate: In a 250-mL Erlenmeyer flask, dissolve 24.8 g (0.205 mole) of N,N-dimethylaniline in 100 mL of toluene. Stir and heat the solution to approximately 40°C. Remove the heat source and add 25 g (0.20 mole) of dimethyl sulfate dropwise over 20 minutes. The colorless sulfomethylate will begin to crystallize. After addition is complete, heat the mixture on a steam bath for one hour. Cool the mixture and filter the crystalline product. Wash the solid with 20 mL of dry toluene and dry under vacuum. The yield is typically 89-94%.

-

Preparation of this compound Tribromide: In a 125-mL Erlenmeyer flask, dissolve 10 g (0.040 mole) of the this compound sulfomethylate in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water. With stirring, add 7.8 g (0.049 mole) of bromine dropwise over 20 minutes. An orange-yellow precipitate will form immediately. Stir the slurry at room temperature for 5-6 hours. Filter the product, wash with approximately 10 mL of water, and air-dry. Recrystallize the crude PTT from 25 mL of acetic acid to obtain orange crystals (m.p. 113–115°C). The yield is typically 86-93%.

α-Bromination of 4-Chloroacetophenone using PTT

This protocol is based on a general procedure for the α-bromination of acetophenone derivatives.[4]

Materials:

-

4-Chloroacetophenone

-

This compound tribromide (PTT)

-

Glacial acetic acid

Procedure:

-

In a 50-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.77 g (5.0 mmol) of 4-chloroacetophenone, 1.88 g (5.0 mmol) of PTT, and 20 mL of glacial acetic acid.

-

Heat the reaction mixture to 90°C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-water.

-

Collect the precipitated product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol (B145695) to afford 2-bromo-1-(4-chlorophenyl)ethan-1-one. The expected yield is approximately 85%.

Visualizations

Signaling Pathway

Caption: this compound agonist binding to nAChR and downstream signaling.

Experimental Workflows

Caption: Workflow for α-bromination of ketones using PTT.

Caption: Workflow for phase transfer catalysis using PTAC.

Conclusion

This compound reagents, particularly PTT and PTAC, have established themselves as versatile and indispensable tools in modern organic chemistry and pharmacology. Their history reflects a continuous drive towards safer, more efficient, and selective chemical methodologies. The ability of PTT to act as a stable brominating and oxidizing agent, coupled with the catalytic prowess of PTAC in multiphase systems, ensures their continued relevance in both academic research and industrial applications. Furthermore, the this compound scaffold's interaction with crucial biological targets like nicotinic acetylcholine receptors highlights its importance in drug discovery and neuroscientific research. This guide has provided a comprehensive overview of these remarkable reagents, from their historical roots to their contemporary applications, underscoring their enduring impact on the chemical and life sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 12. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Phenyltrimethylammonium: An In-depth Technical Guide for Researchers

An Overview of a Versatile Quaternary Ammonium (B1175870) Compound in Research and Development

This technical guide provides a comprehensive overview of phenyltrimethylammonium (PTMA), a quaternary ammonium compound with significant applications in organic synthesis, pharmacology, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a quaternary ammonium cation. It consists of a central nitrogen atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent positive charge.[1][2] It is typically used and supplied as a salt with various anions, most commonly chloride, bromide, or iodide. The properties of the salt can vary depending on the counter-ion.

Table 1: Physical and Chemical Properties of this compound Salts

| Property | This compound Chloride | This compound Iodide | This compound (Cation) |

| Synonyms | N,N,N-Trimethylanilinium chloride, PTMAC[2] | - | Trimethylanilinium[3] |

| CAS Number | 138-24-9 | 98-04-4[4] | 3426-74-2[5] |

| Molecular Formula | C₉H₁₄ClN | C₉H₁₄IN | C₉H₁₄N⁺[3] |

| Molecular Weight | 171.67 g/mol | 263.12 g/mol | 136.21 g/mol [3] |

| Appearance | White to off-white crystalline powder[6] | White to slightly green crystals[4] | - |

| Melting Point | 235-243 °C[6] | 227 °C (sublimes)[4] | - |

| Solubility | Freely soluble in water (333 g/L)[6] | Soluble in water and methanol[4] | - |

| pH (2% w/v solution) | 4.7 - 6.8[6] | Not specified | - |

| Assay Purity | ≥99.0%[6] | Not specified | - |

Synthesis and Purification

The most common method for synthesizing this compound salts is through the quaternization of an aniline (B41778) precursor. Two primary routes are the exhaustive methylation of aniline or the direct methylation of N,N-dimethylaniline.

Synthesis from N,N-Dimethylaniline

This method involves the reaction of N,N-dimethylaniline with a methylating agent, such as a methyl halide (e.g., methyl iodide) or methyl triflate.[7]

Caption: General workflow for the synthesis of this compound iodide.

Synthesis from Aniline (Exhaustive Methylation)

This route involves reacting aniline with an excess of a methylating agent, typically methyl iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction.[7]

Key Applications

This compound salts are valued for their versatility in both laboratory and industrial settings.

-

Phase Transfer Catalyst (PTC): PTMAC is widely used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic), which enhances reaction rates and yields.[6][8]

-

Organic Synthesis: It serves as a reagent or intermediate in various organic reactions. Its derivatives, such as this compound tribromide (PTAT), are stable and effective brominating agents, offering a safer alternative to liquid bromine.[9]

-

Pharmaceutical and Agrochemical Industries: It is employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, often leveraging its properties as a phase transfer catalyst.[6][8]

-

Disinfectant and Antimicrobial Agent: Like many quaternary ammonium compounds, it possesses biocidal properties due to its ability to disrupt microbial cell membranes.[1]

Biological Activity and Mechanism of Action

This compound's structure, particularly the quaternary ammonium head group, allows it to interact with biological targets that recognize acetylcholine (B1216132) (ACh).

Interaction with Cholinesterases

Nicotinic Acetylcholine Receptor (nAChR) Agonism

As a structural analog of the trimethylammonium portion of acetylcholine, PTMA can act as an agonist at nicotinic acetylcholine receptors (nAChRs).[11][12] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system.

Upon binding of an agonist like PTMA, the nAChR undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and initiates downstream signaling cascades. The α7 nAChR subtype, which is highly permeable to Ca²⁺, is particularly important in mediating neuroprotective and anti-inflammatory signals.[13]

Activation of α7 nAChRs can trigger several key intracellular pathways:[13]

-

PI3K/Akt Pathway: Calcium influx can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is critical for promoting cell survival and inhibiting apoptosis.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway can also be activated, playing a role in mediating anti-inflammatory responses.[6]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), can be stimulated, influencing gene expression related to neuronal function and plasticity.[7]

Caption: Simplified signaling pathway following α7 nAChR activation by an agonist.

Toxicity and Safety

This compound chloride is classified as toxic if swallowed or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling the compound.

Table 2: Toxicological Data for this compound Chloride

| Metric | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 121 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 309 mg/kg | [7] |

| GHS Hazard | - | - | H301 (Toxic if swallowed) | [2] |

| GHS Hazard | - | - | H311 (Toxic in contact with skin) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and biological evaluation of this compound and its salts. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis of this compound Iodide

This protocol is adapted from general procedures for the exhaustive methylation of anilines.[7]

Materials:

-

Aniline (1.0 equiv.)

-

Methyl Iodide (≥ 3.0 equiv.)

-

Potassium Carbonate (K₂CO₃, anhydrous, 4.0 equiv.)

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-